

An In-Depth Technical Guide to 3-Acetylisoxazole

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Compound of Interest

Compound Name: **1-(Isoxazol-3-yl)ethanone**

Cat. No.: **B1342826**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylisoxazole, also known as **1-(isoxazol-3-yl)ethanone**, is a heterocyclic ketone with the chemical formula $C_5H_5NO_2$. Its structure, featuring an isoxazole ring substituted with an acetyl group, makes it a valuable building block in medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and the acetyl group provides a reactive handle for further synthetic modifications. This technical guide provides a comprehensive overview of the properties, synthesis, and safety considerations for 3-acetylisoxazole, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-acetylisoxazole is presented below. While some specific physical data points like melting and boiling points are not readily available in published literature, the provided information is based on available supplier data and computational predictions.

Property	Value	Source
CAS Number	88511-37-9	[1]
Synonyms	1-(Isoxazol-3-yl)ethanone	[1]
Molecular Formula	C ₅ H ₅ NO ₂	[1]
Molecular Weight	111.10 g/mol	[1]
Physical State	Liquid (at room temperature)	[2]
Boiling Point	No data available	[3]
Storage	Sealed in dry, 2-8°C	[3]

Safety and Handling

It is crucial to handle 3-acetylisoxazole with appropriate safety precautions in a laboratory setting. The following GHS hazard and precautionary statements have been reported by suppliers.

GHS Hazard Statements[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

GHS Precautionary Statements[\[1\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P330: Rinse mouth.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-acetylisoazole is not extensively documented in readily available literature, a general and widely applicable method for the synthesis of isoazole derivatives involves the condensation of a β -dicarbonyl compound with hydroxylamine. For 3-acetylisoazole, a plausible synthetic route would involve the reaction of a β -ketoester, such as ethyl acetoacetate, with hydroxylamine hydrochloride.

General Synthetic Procedure for Isoxazole Ring Formation:[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

A one-pot, three-component reaction is a common and efficient method for synthesizing isoazol-5(4H)-one derivatives. This typically involves reacting an aromatic or heteroaromatic aldehyde, a β -ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. The reaction

can be carried out in a suitable solvent, such as ethanol or even water, and often utilizes a catalyst to promote the reaction. Recent green chemistry approaches have explored the use of catalysts like itaconic acid, pyruvic acid, or even catalyst-free conditions under ultrasound irradiation to improve yields and reduce environmental impact.[4]

Illustrative Experimental Workflow:

The following diagram outlines a general workflow for the synthesis of a substituted isoxazole, which can be adapted for the preparation of 3-acetylisoxazole.



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A generalized workflow for the synthesis of substituted isoxazoles.

Spectroscopic Data

Detailed spectroscopic data for 3-acetylisoxazole is crucial for its unambiguous identification and characterization. While specific spectra are not widely published, the expected spectral features are outlined below based on the compound's structure and data from related isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:[8]

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH_3), and distinct signals for the protons on the isoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the isoxazole ring.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy:[9]

The IR spectrum of 3-acetylisoazole is expected to exhibit characteristic absorption bands for the following functional groups:

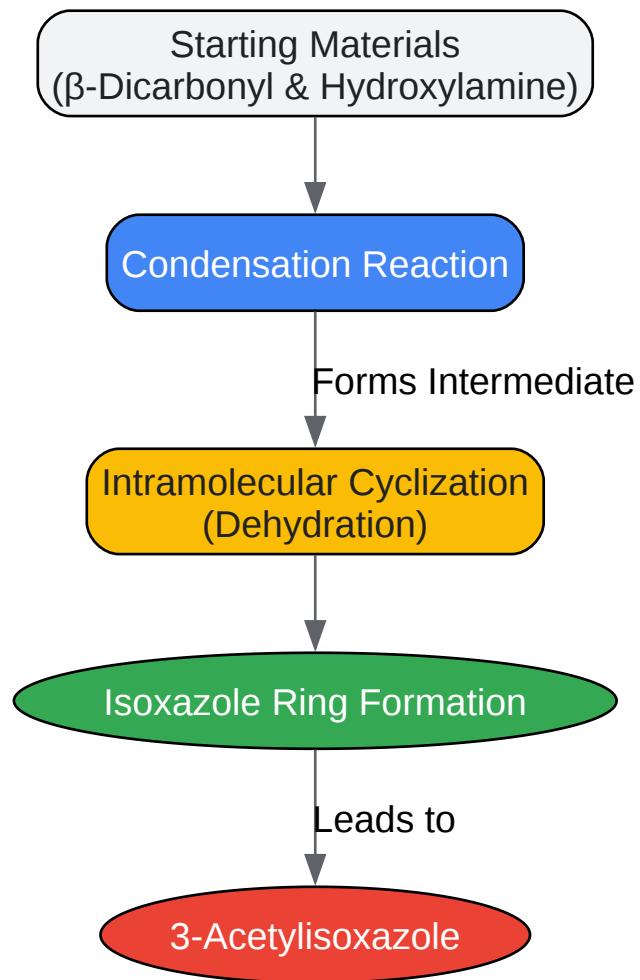
- A strong absorption band corresponding to the C=O stretching of the ketone group.
- Bands associated with the C=N and C=C stretching vibrations within the isoazole ring.
- C-H stretching and bending vibrations for the methyl group and the isoazole ring.

Mass Spectrometry (MS):[\[10\]](#)

The mass spectrum of 3-acetylisoazole will show a molecular ion peak corresponding to its molecular weight (111.10 g/mol). The fragmentation pattern is expected to involve the loss of the acetyl group and other characteristic cleavages of the isoazole ring.

Signaling Pathways and Logical Relationships

The synthesis of 3-acetylisoazole involves a logical sequence of chemical transformations. The following diagram illustrates the conceptual pathway from starting materials to the final product, highlighting the key chemical principles involved.



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Conceptual pathway for the synthesis of 3-acetylisoazazole.

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